molecular formula C10H12N2O2 B014417 cis-3'-Hydroxy Cotinine CAS No. 37096-14-3

cis-3'-Hydroxy Cotinine

Cat. No.: B014417
CAS No.: 37096-14-3
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-IUCAKERBSA-N
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Description

cis-3’-Hydroxycotinine: is a major metabolite of nicotine, formed through the metabolic processes in the human body. It is a derivative of cotinine, which is itself a primary metabolite of nicotine. This compound is significant in the study of nicotine metabolism and its effects on the human body, particularly in the context of smoking and tobacco use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3’-Hydroxycotinine typically involves the hydroxylation of cotinine. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of cytochrome P450 enzymes, which facilitate the hydroxylation process under specific conditions .

Industrial Production Methods: Industrial production of cis-3’-Hydroxycotinine often involves large-scale chemical synthesis using similar hydroxylation techniques. The process may include the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-3’-Hydroxycotinine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of cis-3’-Hydroxycotinine, which are often studied for their biological activity and metabolic pathways .

Scientific Research Applications

cis-3’-Hydroxycotinine has several scientific research applications, including:

    Chemistry: Used as a reference compound in the

Properties

IUPAC Name

(3S,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCJXZZNAUIQN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H](C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891867
Record name (3S,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37096-14-3
Record name cis-3'-Hydroxycotinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037096143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXYCOTININE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WML2ZJK52E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3'-Hydroxy Cotinine
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cis-3'-Hydroxy Cotinine
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cis-3'-Hydroxy Cotinine

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